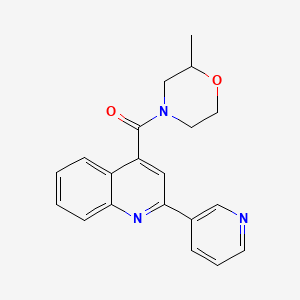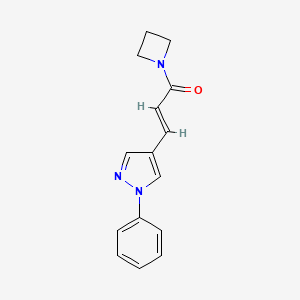![molecular formula C15H17BrN2O2 B7462549 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione](/img/structure/B7462549.png)
4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione, also known as 4-Br-PMI, is a chemical compound that has been gaining attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of indole-2,3-diones, which have been found to possess various biological activities.
Wirkmechanismus
The mechanism of action of 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione involves its ability to modulate various signaling pathways in the body. It has been found to inhibit the activity of the protein kinases AKT and ERK, which are involved in cell proliferation and survival. Additionally, it has been shown to activate the p38 MAPK pathway, which plays a role in apoptosis.
Biochemical and Physiological Effects
Studies have shown that this compound can affect various biochemical and physiological processes in the body. It has been found to regulate the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress. Additionally, it has been shown to reduce the levels of pro-inflammatory cytokines in the brain, which can contribute to neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione in lab experiments is its high potency and selectivity for its target proteins. This makes it a useful tool for studying the specific signaling pathways involved in various diseases. However, one limitation is that its effects may be influenced by factors such as cell type and dosage, which can make it difficult to interpret results.
Zukünftige Richtungen
There are several potential future directions for research on 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to determine its safety and efficacy in animal models and eventually in human clinical trials. Finally, more research is needed to fully understand the mechanisms underlying its biological activities and how it can be used to treat various diseases.
Synthesemethoden
The synthesis of 4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione involves a multi-step process that starts with the reaction of 4-bromoindole-2,3-dione with 4-methylpiperidine in the presence of a catalyst. This is followed by a series of purification steps to obtain the final product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-Bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione has been studied for its potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
4-bromo-1-[(4-methylpiperidin-1-yl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O2/c1-10-5-7-17(8-6-10)9-18-12-4-2-3-11(16)13(12)14(19)15(18)20/h2-4,10H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKASNMCAOOIEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CN2C3=C(C(=CC=C3)Br)C(=O)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B7462516.png)
![3-[2-Hydroxy-3-(3-methylphenoxy)propyl]-7,7,9-trimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7462517.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N,1,3-trimethylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7462521.png)
![1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)
![3-cyano-N-[2-(2-fluorophenoxy)ethyl]-N-methylbenzenesulfonamide](/img/structure/B7462565.png)
